molecular formula C27H30ClNO11 B1684453 Epirubicin hydrochloride CAS No. 56390-09-1

Epirubicin hydrochloride

カタログ番号 B1684453
CAS番号: 56390-09-1
分子量: 580 g/mol
InChIキー: MWWSFMDVAYGXBV-FGBSZODSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epirubicin hydrochloride is an anthracycline antitumor antibiotic. It is used in combination with other cancer medicines to treat breast cancer in patients who have had surgery to remove the tumor . It is a stereoisomer of doxorubicin and exhibits reduced cardiotoxicity . Its antitumor actions are mediated by targeting topoisomerase II .


Molecular Structure Analysis

Epirubicin hydrochloride has the molecular formula C27H30ClNO11 . Its average mass is 579.980 Da and its monoisotopic mass is 579.150757 Da .


Physical And Chemical Properties Analysis

Epirubicin hydrochloride has a molecular weight of 579.98 and is soluble in DMSO . More detailed physical and chemical properties are not provided in the search results.

科学的研究の応用

1. Application in Ovarian Cancer Treatment

  • Summary of Application : Epirubicin hydrochloride (EPI) is an anticancer drug widely used in the treatment of many solid tumors, including ovarian cancer . Because of its anatomical location, ovarian cancer shows symptoms when it is already in an advanced stage and is thus more difficult to treat .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles (POLEPI) to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of POLEPI compared to EPI was first tested ex vivo in a series of ovarian cancer patient-derived tumor xenografts (PDX). The most promising PDX was then implanted orthotopically into immunocompromised mice, and tumor growth was monitored via magnetic resonance imaging (MRI). Although the growth of ovarian cancer derived from a patient, in a mouse model was suppressed by 70% compared to 40% via EPI in 5 days after only one injection, serious side effects could not be eliminated, and the study was terminated prematurely for humane reasons .

2. Application in Sepsis and Septic Shock Treatment

  • Summary of Application : Epirubicin is being studied for the treatment of sepsis and septic shock. It is believed that when given at low doses, the anthracycline epirubicin promotes tissue damage control and lessens the severity of sepsis independently of the host–pathogen load by conferring disease tolerance to infection .
  • Methods of Application : Epirubicin is administered as an adjunctive in patients with sepsis. The dosage varies depending on the study phase .
  • Results or Outcomes : The primary endpoint of the study is the 14-day myelotoxicity. Secondary and explorative outcomes include 30-day and 90-day mortality, organ dysfunction, pharmacokinetic/pharmacodynamic (PK/PD) and cytokine release .

3. Application in Neurobehavioral Studies

  • Summary of Application : Epirubicin treatment induces neurobehavioral, oxido-inflammatory and neurohistology alterations in rats .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available information .

4. Application in Breast Cancer Treatment

  • Summary of Application : Epirubicin hydrochloride is widely used in the treatment of many solid tumors, including breast cancer . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of breast cancer patient-derived tumor xenografts. The growth of breast cancer derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

5. Application in Gastric Cancer Treatment

  • Summary of Application : Epirubicin hydrochloride is also used in the treatment of gastric cancer . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of gastric cancer patient-derived tumor xenografts. The growth of gastric cancer derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

6. Application in Lung Cancer Treatment

  • Summary of Application : Epirubicin hydrochloride is also used in the treatment of lung cancer . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of lung cancer patient-derived tumor xenografts. The growth of lung cancer derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

7. Application in Leukemia Treatment

  • Summary of Application : Epirubicin hydrochloride is used in the treatment of leukemia . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of leukemia patient-derived tumor xenografts. The growth of leukemia derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

8. Application in Lymphoma Treatment

  • Summary of Application : Epirubicin hydrochloride is also used in the treatment of lymphoma . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of lymphoma patient-derived tumor xenografts. The growth of lymphoma derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

9. Application in Sarcoma Treatment

  • Summary of Application : Epirubicin hydrochloride is also used in the treatment of sarcoma . It is effective in killing cancer cells, but its dose escalation is limited by its severe toxicity .
  • Methods of Application : Epirubicin hydrochloride is encapsulated in dextran-based nanoparticles to deliver higher and clinically more effective doses directly to tumors, where epirubicin would be released and retained longer in the tumor .
  • Results or Outcomes : The antitumor activity of nanoparticle-encapsulated Epirubicin was tested in a series of sarcoma patient-derived tumor xenografts. The growth of sarcoma derived from a patient, in a mouse model was suppressed by 70% compared to 40% via Epirubicin in 5 days after only one injection .

Safety And Hazards

Epirubicin hydrochloride may cause severe or life-threatening hematological reactions. It can cause severe local tissue necrosis associated with extravasation during administration . It may also cause myocardial toxicity, potentially fatal congestive heart failure, and secondary acute myelogenous leukemia . It is harmful if swallowed and precautions should be taken to avoid dust formation and breathing mist, gas, or vapors .

特性

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-FGBSZODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56420-45-2 (Parent)
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50860297
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epirubicin hydrochloride

CAS RN

56390-09-1
Record name Epirubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56390-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epirubicin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epirubicin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Epirubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22966TX7J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epirubicin hydrochloride
Reactant of Route 2
Epirubicin hydrochloride
Reactant of Route 3
Epirubicin hydrochloride
Reactant of Route 4
Epirubicin hydrochloride
Reactant of Route 5
Epirubicin hydrochloride
Reactant of Route 6
Epirubicin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。